molecular formula C23H23FN6OS B2573470 N-(4-butylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863457-66-3

N-(4-butylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2573470
CAS RN: 863457-66-3
M. Wt: 450.54
InChI Key: SEQGTJUEVQTECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “N-(4-butylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is complex, with multiple rings and functional groups. The compound contains a triazole ring fused with a pyrimidine ring, a phenyl ring substituted with a butyl group, and a thioacetamide group.

Scientific Research Applications

Radiosynthesis and Imaging Applications

A novel series of compounds, including derivatives related to the chemical structure of interest, has been reported for their selective binding to the translocator protein (18 kDa), which is significant in the context of medical imaging and diagnostics. For example, derivatives designed with a fluorine atom in their structure allow for labeling with fluorine-18, enabling in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).

Anticancer and Antimicrobial Activities

The exploration of fused and isolated azoles and N-heteroaryl derivatives based on pyrimidine analogs, including those related to the compound , has led to the identification of potential antimicrobial and anticancer agents. These compounds exhibit significant activity against various microbial strains and cancer cell lines, showcasing their potential as therapeutic agents (El Azab & Elkanzi, 2014).

Src Kinase Inhibitory and Anticancer Effects

N-benzyl substituted acetamide derivatives, which share a structural resemblance with the compound of interest, have been synthesized and evaluated for their Src kinase inhibitory activities and anticancer effects. These studies have identified compounds with significant inhibition of c-Src kinase activity and the ability to inhibit cell proliferation in various cancer cell lines, including human colon carcinoma and breast carcinoma cells, highlighting the potential for developing new cancer therapeutics (Fallah-Tafti et al., 2011).

Future Directions

The future directions for research on “N-(4-butylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” and related compounds could involve further exploration of their synthesis, characterization, and biological activities. In particular, the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases could be a promising direction .

properties

IUPAC Name

N-(4-butylphenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6OS/c1-2-3-4-16-7-11-19(12-8-16)27-20(31)14-32-23-21-22(25-15-26-23)30(29-28-21)13-17-5-9-18(24)10-6-17/h5-12,15H,2-4,13-14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQGTJUEVQTECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.